molecular formula C8H6BrF2NO2 B8154854 (5-Bromofuran-2-yl)(3,3-difluoroazetidin-1-yl)methanone

(5-Bromofuran-2-yl)(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B8154854
M. Wt: 266.04 g/mol
InChI Key: CQQBPDVMIYLTNH-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3,3-difluoroazetidin-1-yl)methanone is a synthetic organic compound that features a brominated furan ring and a difluorinated azetidine moiety

Preparation Methods

The synthesis of (5-Bromofuran-2-yl)(3,3-difluoroazetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of furan followed by the introduction of the difluoroazetidine group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

(5-Bromofuran-2-yl)(3,3-difluoroazetidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the furan and azetidine rings.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Bromofuran-2-yl)(3,3-difluoroazetidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3,3-difluoroazetidin-1-yl)methanone involves its interaction with specific molecular targets. The brominated furan ring and difluorinated azetidine moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(5-Bromofuran-2-yl)(3,3-difluoroazetidin-1-yl)methanone can be compared with other similar compounds, such as:

    (5-Chlorofuran-2-yl)(3,3-difluoroazetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (5-Bromofuran-2-yl)(3,3-difluoroazetidin-1-yl)ethanone: Similar structure but with an ethanone group instead of methanone.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO2/c9-6-2-1-5(14-6)7(13)12-3-8(10,11)4-12/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQBPDVMIYLTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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